N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Overview
Description
This usually includes the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves looking at how the compound is made. This could include the starting materials, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves looking at the compound’s molecular structure, including its atoms, the bonds between them, and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Chemical Synthesis and Molecular Design
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is structurally related to compounds involved in the synthesis of potential therapeutic agents. For example, derivatives of piperazine have been explored for their potential as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors, which could be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, Mannich reactions involving ketamine derivatives, including those with piperazine, indicate potential therapeutic formulations (Masaud et al., 2022). These syntheses highlight the chemical versatility of piperazine-based compounds in medicinal chemistry.
Anticancer and Antibacterial Applications
Research into analogs and derivatives of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide has shown promise in anticancer activity. For instance, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides exhibited in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018). Similarly, benzyl and sulfonyl derivatives of similar compounds demonstrated significant biological activities, including antibacterial, antifungal, and anthelmintic activity (Khan et al., 2019).
Neuroprotective and Anticonvulsant Effects
Certain derivatives have been explored for their potential neuroprotective and anticonvulsant effects. Design, synthesis, and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors have shown promising results in inhibiting enzymes related to Alzheimer's disease (Yurttaş et al., 2013). Moreover, benzofuran-acetamide scaffolds have been assessed as potential anticonvulsant agents, indicating the versatility of piperazine derivatives in addressing neurological conditions (Shakya et al., 2016).
Antimicrobial and Antimalarial Properties
Piperazine derivatives, including those structurally related to N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide, have also shown antimicrobial and antimalarial properties. N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, with modifications to the piperazine structure, exhibited superior activity against Plasmodium berghei, highlighting potential antimalarial applications (Klayman et al., 1979).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound.
Future Directions
This involves looking at current research on the compound and where that research might be headed. This could include potential applications of the compound, problems that need to be solved, and questions that still need to be answered.
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properties
IUPAC Name |
N-(3-methylcyclohexyl)-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELIRZSBXDSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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